molecular formula C5H11NO2 B6146523 3-(methoxymethoxy)azetidine CAS No. 1697121-19-9

3-(methoxymethoxy)azetidine

Cat. No.: B6146523
CAS No.: 1697121-19-9
M. Wt: 117.1
InChI Key:
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Description

3-(Methoxymethoxy)azetidine is a four-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a methoxymethoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. The methoxymethoxy group further enhances the compound’s chemical versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(methoxymethoxy)azetidine typically involves the reaction of azetidine with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, leading to the formation of various substituted azetidines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethoxy)azetidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of peptidomimetics and enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(methoxymethoxy)azetidine involves its ability to undergo ring-opening reactions due to the significant ring strain. This property allows it to interact with various molecular targets, including enzymes and receptors, by forming covalent bonds or acting as a nucleophile. The methoxymethoxy group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Azetidine: The parent compound without the methoxymethoxy group.

    3-Hydroxyazetidine: A hydroxyl group replaces the methoxymethoxy group.

    N-Methylazetidine: A methyl group is attached to the nitrogen atom of the azetidine ring.

Comparison: 3-(Methoxymethoxy)azetidine is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s solubility, reactivity, and ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1697121-19-9

Molecular Formula

C5H11NO2

Molecular Weight

117.1

Purity

95

Origin of Product

United States

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